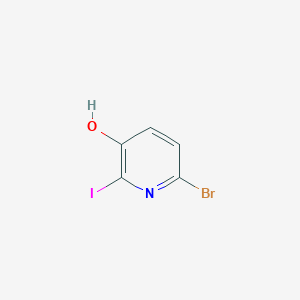

6-Bromo-2-iodopyridin-3-OL

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Chemistry

Halogenated pyridine scaffolds are of paramount importance in contemporary organic chemistry due to their role as versatile intermediates in the synthesis of a wide array of more complex molecules. The presence of halogen atoms on the pyridine ring provides reactive handles for various chemical transformations, most notably cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the regioselective formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures that would be challenging to assemble through other means. scirp.org

The pyridine nucleus itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of halogens can modulate the electronic properties and metabolic stability of the molecule, which are critical parameters in drug design. jchemlett.com For instance, the strategic placement of halogen atoms can influence the pKa of the molecule, its lipophilicity, and its ability to engage in specific interactions with biological targets.

Overview of Dihalogentated Pyridinols: Focus on Structural Uniqueness and Reactivity Potential

Dihalogenated pyridinols, such as 6-Bromo-2-iodopyridin-3-ol, possess a particularly interesting combination of functional groups that contribute to their unique reactivity. The presence of two different halogen atoms (bromine and iodine) allows for selective and sequential functionalization. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This differential reactivity enables chemists to selectively introduce a substituent at the 2-position, leaving the bromine at the 6-position available for a subsequent, different transformation.

The hydroxyl group at the 3-position further enhances the synthetic utility of these molecules. It can be a site for etherification or can influence the reactivity of the pyridine ring through electronic effects and by directing metallation reactions. This trifunctional nature—two distinct halogens and a hydroxyl group—makes dihalogenated pyridinols highly valuable and versatile building blocks for creating diverse molecular libraries for screening in drug discovery and materials science. jchemlett.com

Historical Context of Pyridinol Synthesis and Functionalization

The synthesis of pyridines and their derivatives has a rich history dating back to the 19th century. Early methods, such as the Hantzsch pyridine synthesis developed in 1881, laid the groundwork for accessing the pyridine core. Another classical method is the Chichibabin pyridine synthesis, reported in 1924, which involves the condensation of aldehydes and ketones with ammonia.

The functionalization of pre-formed pyridine rings, particularly with halogens, has evolved significantly over time. While early methods often required harsh conditions and yielded mixtures of products, the development of modern synthetic techniques has enabled highly regioselective halogenations. Lithiation followed by quenching with an electrophilic halogen source is a common strategy for introducing halogens at specific positions. scirp.org More recent advancements include the use of transition-metal catalysis and novel halogenating agents to achieve even greater control over the functionalization of the pyridine scaffold.

Research Gaps and Future Directions for this compound

Despite the clear potential of this compound as a synthetic intermediate, a detailed survey of the scientific literature reveals a notable lack of in-depth studies focused specifically on this compound. While the reactivity of related halogenated pyridinols has been explored, comprehensive investigations into the full scope of chemical transformations that this compound can undergo are still needed.

Future research should aim to systematically explore the regioselective functionalization of this compound. This includes a thorough investigation of its performance in a wide range of cross-coupling reactions to establish a clear hierarchy of reactivity between the C-I and C-Br bonds under various catalytic conditions. Furthermore, the influence of the hydroxyl group on the reactivity and regioselectivity of these transformations warrants a more detailed study.

The development of novel synthetic routes to access this compound in high yield and purity would also be a valuable contribution to the field. Exploring its application in the synthesis of biologically active molecules and functional materials would undoubtedly open up new avenues for its use. As the demand for complex and diverse chemical entities continues to grow, a deeper understanding of the chemistry of this compound will be crucial for unlocking its full potential in advanced chemical research. The exploration of its utility in creating novel chemical entities for drug discovery and materials science remains a fertile ground for future investigations. nih.govmdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAHPXWHVGKFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598936 | |

| Record name | 6-Bromo-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188057-35-4 | |

| Record name | 6-Bromo-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 2 Iodopyridin 3 Ol and Its Precursors

Regioselective Halogenation Strategies for Pyridine (B92270) Systems

Achieving a specific substitution pattern on a pyridine ring, particularly with multiple different halogens, requires careful consideration of the directing effects of existing substituents and the choice of halogenating agents. The hydroxyl group in 3-hydroxypyridine (B118123) is a powerful activating group and directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6).

Sequential Bromination and Iodination Approaches

A common and effective strategy for the synthesis of dihalogenated pyridines with two different halogens is the sequential introduction of the halogen atoms. This allows for greater control over the final substitution pattern.

One plausible synthetic route to 6-Bromo-2-iodopyridin-3-ol involves the bromination of a 2-iodopyridin-3-ol (B189409) precursor. The initial iodination at the 2-position would be followed by bromination. The hydroxyl group at C-3 and the iodine atom at C-2 would direct the incoming bromine electrophile. Given the strong activating and ortho, para-directing effect of the hydroxyl group, the bromine would be expected to substitute at the C-6 position (para to the hydroxyl group).

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic and heteroaromatic rings. manac-inc.co.jp It is a convenient and safer alternative to liquid bromine. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, and the regioselectivity is often high for activated substrates.

Table 1: Key Reagents for Bromination

| Reagent | Formula | Common Use |

| N-Bromosuccinimide | C4H4BrNO2 | Electrophilic bromination of activated rings |

| Bromine | Br2 | Electrophilic bromination |

An alternative and experimentally demonstrated approach involves the iodination of a brominated pyridine precursor. For instance, the synthesis of 2-bromo-6-iodopyridin-3-ol, a constitutional isomer of the target compound, has been reported. chemicalbook.com This synthesis starts from 2-bromo-pyridin-3-ol and introduces the iodine atom at the 6-position.

In a typical procedure, 2-bromo-pyridin-3-ol is treated with iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) in an aqueous solution. chemicalbook.com The base is crucial for the reaction to proceed. The reaction mixture is stirred at a controlled temperature to achieve the desired iodination. This method highlights a viable strategy for the regioselective iodination of a brominated hydroxypyridine.

A similar strategy could be envisioned for the synthesis of this compound, starting from 6-bromopyridin-3-ol. The hydroxyl group at C-3 would direct the incoming iodine electrophile to the ortho position (C-2). N-Iodosuccinimide (NIS) is another common reagent for electrophilic iodination. organic-chemistry.org

Table 2: Experimental Conditions for Iodination of a Bromopyridinol

| Starting Material | Reagents | Solvent | Product |

| 2-bromo-pyridin-3-ol | I2, K2CO3 | H2O | 2-bromo-6-iodopyridin-3-ol |

In the synthesis of dihalogenated pyridines, controlling the stoichiometry of the halogenating agents is critical to prevent the formation of undesired polyhalogenated byproducts. The activated nature of the 3-hydroxypyridine ring makes it susceptible to multiple halogenations.

By carefully controlling the molar equivalents of the brominating and iodinating agents, the reaction can be guided towards the desired di-substituted product. Typically, using a slight excess (e.g., 1.0 to 1.2 equivalents) of the halogenating agent for each step ensures complete conversion of the starting material without promoting significant over-halogenation. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time and prevent the formation of tri- or tetra-halogenated pyridines.

Direct Halogenation Methods

Direct halogenation methods that introduce both bromine and iodine in a single step are generally not feasible for achieving a specific, unsymmetrical dihalogenation pattern like in this compound. Such methods would likely lead to a mixture of products, including di-brominated, di-iodinated, and regioisomeric di-halogenated pyridines, which would be difficult to separate. Therefore, a sequential approach is the preferred and more controlled strategy.

Challenges in Achieving Regioselectivity and Diastereoselectivity

The primary challenge in the synthesis of this compound lies in achieving the desired regioselectivity. While the hydroxyl group is a strong ortho, para-director, the presence of another halogen on the ring can influence the position of the second halogenation. The electronic and steric effects of the first halogen atom must be considered.

For instance, in the bromination of 2-iodopyridin-3-ol, the bulky iodine atom at the 2-position might sterically hinder the introduction of a bromine atom at the adjacent 4-position, thereby favoring substitution at the less hindered 6-position. Conversely, in the iodination of 6-bromopyridin-3-ol, the electronic effects of the bromine atom could slightly modulate the directing influence of the hydroxyl group.

Diastereoselectivity is not a factor in the synthesis of this compound as the molecule is achiral and does not have any stereocenters.

Metalation and Metal-Halogen Exchange Reactions for Pyridine Functionalization

The functionalization of the pyridine ring can be effectively achieved through metalation, a process that involves the replacement of a hydrogen atom with a metal, thereby creating a reactive organometallic intermediate. This intermediate can then be treated with various electrophiles to introduce a wide range of functional groups. Metal-halogen exchange is another powerful tool that allows for the selective replacement of a halogen atom with a metal, offering an alternative route to these valuable organometallic intermediates.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridine derivatives. nih.govwikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent specifically at that position.

The effectiveness of a DMG is dependent on its ability to coordinate with the lithium reagent and its electron-withdrawing nature, which increases the acidity of the ortho protons. baranlab.org Common DMGs for pyridine systems include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org The choice of solvent and the presence of additives like tetramethylethylenediamine (TMEDA) can significantly influence the efficiency and regioselectivity of the reaction by breaking up organolithium aggregates and enhancing their basicity. baranlab.org

While direct lithiation of unsubstituted pyridine with alkyllithiums can lead to nucleophilic addition at the 2-position, the presence of a suitable DMG can steer the reaction towards selective deprotonation. baranlab.orgharvard.edu This approach provides a reliable method for the synthesis of polysubstituted pyridines with precise control over the substitution pattern.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental and widely used reaction in organometallic chemistry for the preparation of organometallic reagents. wikipedia.org This reaction involves the transfer of a halogen atom from an organic halide to an organometallic compound, resulting in the formation of a new organometallic species and a new organic halide. wikipedia.org It is a kinetically controlled process, and the rate of exchange is influenced by the stability of the carbanion intermediates. wikipedia.org

This method is particularly valuable for the synthesis of organolithium and organomagnesium compounds from the corresponding aryl or heteroaryl halides. wikipedia.orgias.ac.in The resulting organometallic reagents are highly reactive and can be quenched with a variety of electrophiles to introduce a diverse array of functional groups.

Organolithium reagents, such as n-butyllithium (n-BuLi), are highly effective for halogen-metal exchange reactions, particularly with aryl iodides and bromides. wikipedia.org The reaction is typically very fast, even at low temperatures, which helps to suppress side reactions. imperial.ac.uk The rate of exchange follows the trend I > Br > Cl, making it possible to selectively exchange one halogen in the presence of another. wikipedia.org

The choice of organolithium reagent and reaction conditions can influence the outcome. For instance, tert-butyllithium (B1211817) is more reactive than n-butyllithium and can be used for less reactive aryl chlorides. The use of two equivalents of t-BuLi can ensure the irreversibility of the exchange. imperial.ac.uk This methodology is a cornerstone in the synthesis of functionalized pyridines, allowing for the introduction of substituents at positions that are not easily accessible through other methods.

A significant challenge in using organolithium reagents with pyridines is the potential for nucleophilic addition to the pyridine ring. nih.gov However, by carefully controlling the reaction conditions, such as using low temperatures, halogen-lithium exchange can be favored. nih.gov

Organomagnesium reagents, or Grignard reagents, offer a milder alternative to organolithiums for halogen-metal exchange. ias.ac.in Isopropylmagnesium chloride (i-PrMgCl) and its lithium chloride complex (i-PrMgCl·LiCl) are particularly effective for the Br/Mg and I/Mg exchange on a variety of heterocyclic compounds, including pyridines. ias.ac.in These reagents exhibit excellent functional group tolerance, allowing for the preparation of polyfunctional organomagnesium species that are not accessible with more reactive organometallics. ias.ac.in

The Br/Mg exchange using i-PrMgCl can be performed under mild conditions and often shows high regioselectivity. For example, in unsymmetrical dihalopyridines, the exchange can occur selectively at one position over another. ias.ac.in The resulting pyridylmagnesium reagents are less reactive than their lithium counterparts, which can be advantageous in preventing unwanted side reactions. They readily react with a wide range of electrophiles, providing access to a diverse array of substituted pyridines. ias.ac.in

| Reagent | Substrate | Conditions | Product | Yield (%) |

| i-PrMgCl | 2,3-dibromopyridine | rt | 2-bromo-3-(hydroxy(phenyl)methyl)pyridine | 92 |

| i-PrMgCl | 2,5-dibromopyridine | -20 °C to rt | 2-bromo-5-iodopyridine | 82 |

| i-PrMgCl | 3,5-dibromopyridine | rt | (3-bromo-5-pyridyl)(phenyl)methanol | - |

Table 1: Examples of Br/Mg Exchange Reactions on Dibromopyridines ias.ac.in

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex inserts into a covalent bond, increasing the oxidation state and coordination number of the metal center. wikipedia.org In the context of pyridine functionalization, the selective oxidative addition of a low-valent transition metal, such as nickel(0) or palladium(0), to a carbon-iodine (C-I) bond is a key step in many cross-coupling reactions.

The C-I bond is weaker than C-Br and C-Cl bonds, making it more susceptible to oxidative addition. This reactivity difference allows for the selective functionalization of iodinated pyridines in the presence of other halogens. The resulting organometallic intermediate can then participate in various catalytic cycles, such as Suzuki, Stille, or Negishi couplings, to form new carbon-carbon or carbon-heteroatom bonds. This selectivity is crucial for the stepwise and controlled synthesis of complex, polysubstituted pyridines.

Advanced Synthetic Routes to Halogenated Pyridinols

The synthesis of halogenated pyridinols often requires multi-step sequences that combine various synthetic strategies. For instance, the introduction of a hydroxyl group can be achieved through the oxidation of a boronic ester intermediate, which itself is generated via a metalation-boronation sequence. nih.gov Halogenation of the pyridine ring can be accomplished using various halogenating agents at different stages of the synthesis.

Suzuki-Miyaura Cross-Coupling Reactions in Pyridine Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds. nih.gov This palladium-catalyzed cross-coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govmdpi.com Its widespread use is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based reagents and byproducts. nih.govnih.gov

In the context of pyridine synthesis, the Suzuki-Miyaura coupling is invaluable for attaching aryl, heteroaryl, alkenyl, and alkyl groups to the pyridine ring. For a precursor to this compound, this reaction could be used to introduce a carbon-based substituent at a specific position by coupling a halogenated pyridine with an appropriate boronic acid. scispace.com The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov The efficiency of the reaction can be influenced by the choice of catalyst, ligands, base, and solvent system. mdpi.com

Table 1: Key Components in Suzuki-Miyaura Cross-Coupling

| Component | Function | Common Examples |

|---|---|---|

| Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(dppf)Cl₂, CataXCium A Pd G3 nih.govmdpi.com |

| Organoboron Reagent | Source of the carbon nucleophile | Arylboronic acids, Alkenylboronic acids scispace.com |

| Organic Halide | Electrophilic coupling partner | Bromo- or Iodo-pyridines |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, KOAc mdpi.com |

| Solvent | Reaction medium | Toluene, Dimethoxyethane (DME), Water scispace.com |

Sonogashira Coupling Reactions for Alkyne Introduction

The Sonogashira coupling is a highly effective method for forming sp-sp² carbon-carbon bonds, specifically for the introduction of alkyne moieties onto aryl or vinyl halides. scirp.orggold-chemistry.org Discovered in 1975, this reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, along with a base such as an amine. gold-chemistry.orgwikipedia.org The reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important structures in natural products and pharmaceuticals. gold-chemistry.org

For functionalizing pyridine precursors, the Sonogashira reaction allows for the direct alkynylation of a halo-pyridine. For instance, a compound like 2-amino-3-bromopyridine (B76627) can be coupled with various terminal alkynes to produce 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.org This method is valued for its operational simplicity and efficiency under mild conditions, often at room temperature. scirp.orgwikipedia.org The choice of palladium catalyst, copper co-catalyst, base, and solvent are critical for optimizing reaction outcomes. scirp.org

Table 2: Typical Conditions for Sonogashira Coupling of Halo-pyridines

| Parameter | Condition | Reference |

|---|---|---|

| Palladium Catalyst | Pd(CF₃COO)₂ (2.5 mol%) | scirp.org |

| Ligand | PPh₃ (5 mol%) | scirp.org |

| Copper Co-catalyst | CuI (5 mol%) | scirp.orgsoton.ac.uk |

| Base | Et₃N (Triethylamine) | scirp.org |

| Solvent | DMF (Dimethylformamide) | scirp.org |

| Temperature | 100°C | scirp.org |

| Reaction Time | 3 hours | scirp.org |

Stille Coupling Reactions in Pyridine Functionalization

The Stille coupling reaction provides another versatile route for C-C bond formation, involving the palladium-catalyzed reaction between an organostannane (organotin) compound and an organic halide or pseudohalide. organic-chemistry.orglibretexts.org This reaction is noted for its tolerance of a wide variety of functional groups, and well-established methods exist for coupling numerous combinations of substrates. organic-chemistry.orgacs.org

In pyridine chemistry, the Stille coupling is used to synthesize functionalized bipyridines and other substituted pyridines. acs.org The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. libretexts.org A significant drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org Despite this, its broad applicability makes it a valuable tool for complex pyridine functionalization where other methods may not be suitable. libretexts.org

Nickel-Catalyzed Tandem Synthesis Approaches

While palladium is the dominant metal in cross-coupling, nickel catalysis has emerged as a powerful alternative, often providing unique reactivity. Nickel catalysts can be used to construct the pyridine ring itself or to functionalize it. A notable application is the cyclization of alkynes and nitriles to form pyridines. nih.gov Ni/imidazolidene complexes, for example, can mediate these cyclizations at ambient temperatures. nih.gov

Furthermore, nickel catalysis can achieve C-H activation and subsequent functionalization of pyridine derivatives. For instance, pyridine-N-oxides can undergo nickel-catalyzed addition across alkynes to yield 2-alkenylpyridine-N-oxides, which can then be converted into a variety of 2-substituted pyridines. elsevierpure.com These methods highlight the growing importance of nickel in developing novel synthetic routes to complex pyridines. researchgate.net

Palladium-Mediated Reactions for Tricyclic Heterocycle Synthesis

Palladium catalysis is also instrumental in the synthesis of more complex, fused heterocyclic systems. nih.gov Intramolecular C-H arylation is a powerful strategy for constructing polycyclic aromatic compounds. beilstein-journals.org In this approach, a palladium catalyst facilitates the coupling of an aryl halide with a C-H bond within the same molecule, leading to the formation of a new ring.

This methodology can be applied to appropriately substituted pyridine derivatives to construct fused 6,5,6-membered or 6,5,5-membered tricyclic nitrogen heterocycles. nih.gov For example, a 2-quinolinecarboxyamide bearing a bromo-aryl group can undergo intramolecular C-H arylation at a C-H bond on the pyridine ring, yielding a fused heterocyclic product. beilstein-journals.org The success of such reactions often depends on the careful selection of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. beilstein-journals.org This strategy demonstrates how a di-halogenated pyridinol could serve as a starting point for building complex, multi-ring systems.

Purification and Isolation Techniques for Halogenated Pyridinols

The synthesis of specialty chemicals like halogenated pyridinols invariably produces a crude product containing unreacted starting materials, byproducts, and residual catalysts. Therefore, effective purification and isolation techniques are essential to obtain the target compound with the required level of purity.

Recrystallization Methods

Recrystallization is the most fundamental and widely used technique for purifying nonvolatile, solid organic compounds. pitt.edu The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. libretexts.org The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at cooler temperatures. pitt.educhemistrytalk.org

As the saturated solution slowly cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes out. wikipedia.org The highly ordered structure of the crystal lattice tends to exclude impurity molecules, which remain dissolved in the surrounding solvent (the mother liquor). pitt.edu

The key steps in a successful recrystallization are:

Solvent Selection : The ideal solvent should dissolve the compound well when hot but poorly when cold, not react with the compound, and either dissolve impurities very well at all temperatures or not at all. pitt.edu

Dissolution : The impure solid is dissolved in the minimum amount of boiling solvent to create a saturated solution. libretexts.org

Decolorization (if necessary) : If colored impurities are present, activated carbon can be added to the hot solution to adsorb them, followed by hot gravity filtration to remove the carbon. pitt.edu

Crystallization : The hot, saturated solution is allowed to cool slowly and without disturbance to room temperature, and then often in an ice bath, to promote the formation of large, pure crystals. chemistrytalk.org

Collection and Washing : The purified crystals are collected by vacuum filtration, and the filter cake is washed with a small amount of cold solvent to rinse away any remaining mother liquor. pitt.edulibretexts.org

Drying : The crystals are dried to remove any residual solvent. pitt.edu

This technique is highly effective for purifying solid halogenated pyridinols, provided a suitable solvent can be identified.

Chromatography Techniques (e.g., Flash Chromatography)

Flash chromatography is a crucial technique for the efficient purification of this compound and its synthetic intermediates. This method allows for rapid separation of the target compound from impurities, unreacted starting materials, and byproducts. The selection of the stationary and mobile phases is critical for achieving optimal separation.

For compounds like this compound, which possess a polar hydroxyl group, normal-phase flash chromatography is a common approach. In this setup, a polar stationary phase, most frequently silica (B1680970) gel, is used in conjunction with a non-polar mobile phase, typically a mixture of solvents such as hexanes and ethyl acetate. The polarity of the mobile phase is carefully adjusted to control the elution of the compounds.

The separation process is governed by the differential adsorption of the components of the reaction mixture onto the stationary phase. Less polar compounds have a weaker affinity for the silica gel and are eluted more quickly by the non-polar mobile phase. Conversely, more polar compounds, including the desired this compound, interact more strongly with the stationary phase and require a more polar mobile phase for elution. This is often achieved through a gradient elution, where the proportion of the more polar solvent in the mobile phase is gradually increased over the course of the separation.

The progress of the purification is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. The following tables provide hypothetical yet representative data for the flash chromatographic purification of this compound and a common precursor, 6-Bromopyridin-3-ol.

Table 1: Illustrative Flash Chromatography Parameters for the Purification of this compound

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane / Ethyl Acetate Gradient |

| Elution Gradient | 10% to 50% Ethyl Acetate in Hexane |

| Typical Rf of Product | ~0.3 (in 30% Ethyl Acetate / 70% Hexane) |

| Typical Yield | 85-95% |

Table 2: Illustrative Flash Chromatography Parameters for the Purification of a Precursor, 6-Bromopyridin-3-ol

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Dichloromethane / Methanol Gradient |

| Elution Gradient | 1% to 10% Methanol in Dichloromethane |

| Typical Rf of Product | ~0.4 (in 5% Methanol / 95% Dichloromethane) |

| Typical Yield | 90-98% |

It is important to note that the optimal conditions for chromatographic separation can vary depending on the specific reaction mixture and the scale of the synthesis. Therefore, the parameters outlined above should be considered as a general guideline, with specific conditions being optimized on a case-by-case basis through preliminary TLC analysis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 6-bromo-2-iodopyridin-3-ol, ¹H and ¹³C NMR would provide critical information about the arrangement of protons and carbon atoms in the pyridine (B92270) ring.

¹H NMR Spectroscopy for Proton Environment Analysis

In ¹H NMR spectroscopy of this compound, the pyridine ring protons would exhibit characteristic chemical shifts and coupling patterns. The analysis of these signals would confirm the substitution pattern on the pyridine ring. Typically, the spectrum would show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons would be influenced by the attached substituents (bromo, iodo, and hydroxyl groups). The carbons bearing the electronegative halogen and oxygen atoms would be expected to resonate at lower fields (higher ppm values).

Long-Range Coupling Constants in Fluorinated Pyridines

While this compound is not a fluorinated compound, the study of long-range coupling constants in fluorinated pyridines provides insight into the through-bond and through-space interactions that can occur in substituted pyridine rings. In such systems, coupling constants between fluorine and distant protons (e.g., over four or five bonds) are often observed and can provide valuable conformational information. These couplings are dependent on the dihedral angles between the coupled nuclei. Although not directly applicable to the title compound, this area of research highlights the detailed structural information that can be obtained from NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₅H₃BrINO). The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) and one iodine atom (monoisotopic at ¹²⁷I).

LC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be invaluable for the analysis of this compound, particularly in monitoring its synthesis and assessing its purity. An LC-MS system could provide the retention time of the compound, its molecular weight, and potentially some fragmentation data, all from a very small sample size. While specific LC-MS data for this compound is not publicly documented, related compounds are routinely analyzed by this method.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

While a specific, publicly available FT-IR spectrum for this compound is not readily found in the reviewed literature, the expected spectral features can be inferred from the analysis of related compounds. For instance, in halogenated pyridines, the C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the region of 3400-3200 cm⁻¹, with its position and shape being sensitive to hydrogen bonding interactions.

The pyridine ring vibrations would manifest as a series of bands in the 1600-1400 cm⁻¹ region. The presence of heavy halogen substituents, bromine and iodine, will influence the positions of these bands. Furthermore, the C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹. In related bromo- and iodo-substituted organic compounds, these vibrations are often found in the 600-500 cm⁻¹ and 500-400 cm⁻¹ regions, respectively.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, FT-Raman spectroscopy offers valuable information, particularly for non-polar bonds and the skeletal vibrations of the pyridine ring. A review of vibrational assignments for 2-iodopyridine, based on FT-Raman and IR spectral measurements, provides a basis for predicting the spectrum of this compound. nih.gov The symmetric ring breathing mode, often a strong band in the Raman spectrum of pyridine derivatives, is expected to be significantly affected by the mass and position of the halogen substituents. The C-I and C-Br stretching vibrations, while sometimes weak in the IR spectrum, can give rise to more intense signals in the Raman spectrum.

Analysis of Vibrational Modes and Functional Group Identification

A comprehensive analysis of the vibrational modes of this compound would require a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). Such calculations on related halopyridines have shown excellent agreement with experimental values and are instrumental in assigning specific vibrational frequencies to the corresponding atomic motions. dissertation.com

Key functional groups and their expected vibrational frequencies are summarized in the table below. This data is predictive and based on the analysis of similar compounds.

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch | 3400 - 3200 | FT-IR |

| C-H Stretch (Aromatic) | 3100 - 3000 | FT-IR, FT-Raman |

| Pyridine Ring Vibrations | 1600 - 1400 | FT-IR, FT-Raman |

| C-O Stretch | 1260 - 1180 | FT-IR |

| C-Br Stretch | 600 - 500 | FT-IR, FT-Raman |

| C-I Stretch | 500 - 400 | FT-IR, FT-Raman |

The precise wavenumbers are influenced by the electronic effects of the substituents and the intermolecular interactions in the solid state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly documented, insights can be drawn from crystallographic studies of analogous halogenated pyridines and pyridinols. nih.gov

The solid-state structure is expected to be significantly influenced by a network of intermolecular interactions, including hydrogen bonding from the hydroxyl group and halogen bonding involving the bromine and iodine atoms. In related brominated and iodinated pyridine compounds, halogen bonding has been shown to play a critical role in directing the crystal packing. nih.gov

For comparison, the crystal structure of 3-Amino-5-bromo-2-iodopyridine reveals a monoclinic crystal system. iucr.org It is plausible that this compound would crystallize in a similar system, such as monoclinic or triclinic, which are common for substituted pyridines. nih.gov The interplay of hydrogen bonds (O-H···N) and halogen bonds (C-I···N, C-Br···N, or C-I···Br) would be a key determinant of the supramolecular architecture.

A hypothetical table of crystallographic data, based on common findings for related structures, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~4-8 |

| b (Å) | ~10-16 |

| c (Å) | ~10-14 |

| β (°) | ~90-100 |

| Volume (ų) | ~700-800 |

| Z | 4 |

These hypothetical values are derived from the crystallographic data of related bromo-iodo-pyridine derivatives and serve to illustrate the expected structural parameters. iucr.org The actual values for this compound would need to be determined experimentally.

Theoretical and Computational Chemistry Studies of 6 Bromo 2 Iodopyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular structures, energies, and a wide array of properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency. A typical DFT study on 6-Bromo-2-iodopyridin-3-ol would involve the following analyses:

DFT calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process would yield precise values for all bond lengths and bond angles. This data is crucial for understanding the steric and electronic interactions between the substituent groups and the pyridine (B92270) ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT) This table is for illustrative purposes only, as specific data is not available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C | C | Data Not Available | |

| Bond Length | C | N | Data Not Available | |

| Bond Length | C | Br | Data Not Available | |

| Bond Length | C | I | Data Not Available | |

| Bond Length | C | O | Data Not Available | |

| Bond Length | O | H | Data Not Available | |

| Bond Angle | C | N | C | Data Not Available |

| Bond Angle | C | C | Br | Data Not Available |

| Bond Angle | C | C | I | Data Not Available |

| Bond Angle | C | C | O | Data Not Available |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would highlight the electronegative oxygen, nitrogen, and halogen atoms, indicating sites susceptible to electrophilic attack, and would also reveal the locations of positive potential, which are prone to nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electron donation (from the HOMO) and electron acceptance (to the LUMO).

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include the electrophilicity index (a measure of a molecule's ability to accept electrons), chemical potential (the tendency of electrons to escape from a system), and chemical hardness and softness (measures of resistance to change in electron distribution). These parameters would provide a quantitative assessment of the reactivity of this compound.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (DFT) This table is for illustrative purposes only, as specific data is not available.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| Electrophilicity Index (ω) | Data Not Available |

| Chemical Potential (μ) | Data Not Available |

| Hardness (η) | Data Not Available |

| Softness (S) | Data Not Available |

The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it can still provide valuable qualitative insights and serves as a baseline for more advanced computational methods. An HF analysis of this compound would also yield information on its geometric and electronic properties, which could then be compared with the results from DFT calculations to assess the impact of electron correlation on the predicted properties.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption peaks.

In a typical TD-DFT study of this compound, the first step would be to optimize the ground-state geometry of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following this, TD-DFT calculations would be performed on the optimized geometry to determine the vertical excitation energies. The results are often presented in a table listing the predicted absorption wavelengths (λmax), excitation energies (in eV), and oscillator strengths (f). The calculated spectrum is then often compared with experimentally obtained data to validate the computational model. These calculations are typically performed considering the solvent effects, often using a continuum model like the Polarizable Continuum Model (PCM).

Table 1: Hypothetical TD-DFT Data for this compound

| Excitation | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 320 | 3.87 | 0.015 |

| S0 → S2 | 295 | 4.20 | 0.082 |

| S0 → S3 | 260 | 4.77 | 0.150 |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Thermodynamic Function Calculations from Spectroscopic Data

Computational chemistry allows for the calculation of various thermodynamic properties of a molecule from its vibrational frequencies, which are obtained from spectroscopic data or, more commonly, from quantum chemical calculations. By performing a frequency calculation on the optimized geometry of this compound, key thermodynamic functions such as entropy (S), enthalpy (H), and Gibbs free energy (G) can be determined at a given temperature and pressure.

These calculations are based on statistical mechanics and provide insights into the stability and reactivity of the molecule. The vibrational frequencies are used to compute the vibrational contribution to the thermodynamic properties, while rotational and translational contributions are calculated from the molecular geometry and mass.

Table 2: Hypothetical Calculated Thermodynamic Functions for this compound at 298.15 K

| Property | Value | Unit |

|---|---|---|

| Zero-point vibrational energy | 150.25 | kJ/mol |

| Enthalpy (H) | 165.80 | kJ/mol |

| Gibbs Free Energy (G) | 110.45 | kJ/mol |

| Entropy (S) | 185.60 | J/(mol·K) |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Analysis of Intermolecular Interactions and Non-Covalent Bonds

The study of non-covalent interactions is crucial for understanding the crystal packing, solubility, and biological activity of a molecule. Computational methods like the Atoms in Molecules (AIM) theory and Reduced Density Gradient (RDG) analysis are employed to investigate these weak interactions.

The AIM theory, developed by Richard Bader, analyzes the electron density topology to characterize chemical bonding. Within the AIM framework, the presence of a bond path between two atoms is indicative of an interaction. The properties at the bond critical point (BCP), such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. For non-covalent interactions, such as hydrogen bonds or halogen bonds involving the bromine and iodine atoms of this compound, low electron density and a positive Laplacian at the BCP are characteristic.

RDG analysis is a method used to visualize and identify non-covalent interactions in real space. It is based on the relationship between the electron density and its gradient. A plot of the RDG versus the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density can reveal different types of interactions. Regions of weak, non-covalent interactions are characterized by low RDG values and are typically color-coded to distinguish between attractive (e.g., hydrogen bonds, blue), van der Waals (green), and repulsive (steric clashes, red) interactions.

Computational Modeling of Reaction Pathways and Energy Barriers

For this compound, computational studies could explore, for example, its reactivity in nucleophilic substitution reactions or its thermal decomposition pathways. Methods such as Density Functional Theory (DFT) are commonly used to locate the transition state structures and calculate the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the reactants and products. The calculated energy barriers provide valuable information about the reaction kinetics.

Table 3: Hypothetical Compounds Mentioned in Article

| Compound Name |

|---|

Reactivity and Synthetic Transformations of 6 Bromo 2 Iodopyridin 3 Ol

Cross-Coupling Reactions as a Primary Transformation Pathway

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 6-bromo-2-iodopyridin-3-ol, these reactions represent a primary avenue for structural elaboration.

Palladium catalysts are preeminent in facilitating a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar dihalogenated pyridines provides a strong basis for predicting its behavior.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Biaryl or Vinyl Pyridine (B92270) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Alkynyl Pyridine |

| Heck | Alkene (e.g., CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | Alkenyl Pyridine |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | Pd₂(dba)₃, Ligand | Amino Pyridine |

This table presents typical conditions and products for palladium-catalyzed cross-coupling reactions and is intended to be illustrative of the expected reactivity of this compound.

The significant difference in reactivity between the C-I and C-Br bonds in this compound allows for highly chemoselective and regioselective transformations. By carefully controlling the reaction conditions, it is possible to selectively functionalize one position while leaving the other halogen intact for subsequent reactions.

Specifically, the C-I bond at the 2-position is expected to undergo palladium-catalyzed cross-coupling reactions under milder conditions than the C-Br bond at the 6-position. For instance, a Suzuki-Miyaura or Sonogashira coupling can be performed selectively at the C-2 position by using a suitable palladium catalyst and controlling the reaction temperature and time. The resulting 6-bromo-2-substituted-pyridin-3-ol can then be subjected to a second cross-coupling reaction at the C-6 position, often under more forcing conditions, to introduce a different substituent. This stepwise functionalization provides a powerful strategy for the synthesis of highly substituted and complex pyridine derivatives.

Nucleophilic Substitution Reactions of Halogen Atoms

While palladium-catalyzed cross-coupling reactions are the most common transformations for aryl halides, nucleophilic aromatic substitution (SNAr) can also occur, particularly with highly activated substrates or very strong nucleophiles. In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen atom activates the halogen atoms towards nucleophilic attack, particularly at the 2- and 6-positions.

The relative leaving group ability in SNAr reactions is generally I > Br > Cl > F. Therefore, the iodide at the 2-position would be the more likely site for nucleophilic displacement compared to the bromide at the 6-position. However, SNAr reactions on unactivated or moderately activated aryl halides often require harsh conditions (high temperatures and pressures) and may not be as selective as cross-coupling reactions.

Oxidation and Reduction Reactions to Form Derivatives

The pyridine ring of this compound is generally resistant to oxidation under standard conditions. However, the hydroxyl group can be oxidized. For instance, oxidation with a mild oxidizing agent could potentially yield the corresponding pyridinone. It is important to note that 3-hydroxypyridines exist in equilibrium with their pyridone tautomers, and the position of this equilibrium can be influenced by the solvent and substituents.

Reduction of the pyridine ring typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, or the use of strong reducing agents. Selective reduction of one halogen over the other is challenging. Catalytic hydrogenation may also lead to the reductive removal of the halogen atoms (hydrodehalogenation).

Reactions Involving the Hydroxyl Group (e.g., O-Alkylation)

The hydroxyl group at the 3-position of this compound can undergo a variety of reactions common to phenols. A key transformation is O-alkylation to form the corresponding ether. This reaction is typically carried out by treating the pyridinol with an alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the hydroxyl group and form the more nucleophilic phenoxide ion.

Table 2: O-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide (CH₃I) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 6-Bromo-2-iodo-3-methoxypyridine |

| Benzyl bromide (BnBr) | Potassium carbonate (K₂CO₃) | Acetone | 3-(Benzyloxy)-6-bromo-2-iodopyridine |

| Ethyl bromoacetate | Cesium carbonate (Cs₂CO₃) | N,N-Dimethylformamide (DMF) | Ethyl 2-((6-bromo-2-iodopyridin-3-yl)oxy)acetate |

This table provides illustrative examples of O-alkylation reactions and conditions that are expected to be applicable to this compound based on the reactivity of similar hydroxypyridines.

The resulting ether derivatives can be valuable intermediates in multi-step syntheses, as the protected hydroxyl group is stable to many reaction conditions used for modifying the halogenated positions.

Applications in Medicinal Chemistry and Drug Discovery Research

6-Bromo-2-iodopyridin-3-OL as a Privileged Building Block for Bioactive Molecules

The strategic placement of two different halogen atoms (bromine and iodine) and a hydroxyl group on the pyridine (B92270) core makes this compound a versatile and privileged building block in organic synthesis. The differential reactivity of the C-I and C-Br bonds is crucial, enabling chemists to introduce a variety of substituents in a controlled, stepwise manner.

Halogenated pyridines are cornerstone intermediates for creating more complex nitrogen-containing heterocyclic systems. nih.gov The presence of both an iodo and a bromo substituent on this compound offers multiple handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net These reactions are fundamental in modern medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The general order of reactivity for halogens in these coupling reactions is I > Br > Cl, meaning the carbon-iodine bond will typically react selectively under conditions where the carbon-bromine bond remains intact. This allows for a two-step functionalization sequence: first at the 2-position (iodo) and subsequently at the 6-position (bromo). The hydroxyl group at the 3-position can also be modified, for instance, through etherification, or it can direct metallation at adjacent positions, further increasing the synthetic possibilities.

The synthesis of highly substituted, non-symmetrical pyridines is a significant challenge in organic chemistry. nih.gov Compounds like this compound provide an excellent starting point for creating pentasubstituted pyridines, where every position on the ring is functionalized. The synthetic strategy leverages the differential reactivity of the substituents.

A potential reaction sequence could involve:

Selective reaction at the C-I bond: A Suzuki or Sonogashira coupling to introduce a substituent at the 2-position.

Reaction at the C-Br bond: A subsequent coupling reaction under different conditions to add a second, distinct group at the 6-position.

Modification of the hydroxyl group: O-alkylation or O-arylation to install a third group at the 3-position.

Functionalization of the remaining C-H bonds: Directed metallation followed by quenching with an electrophile to introduce substituents at the 4- and 5-positions.

This stepwise approach allows for the precise installation of desired functionalities, which is critical for tuning the biological activity and pharmacokinetic properties of a molecule.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Position | Potential Reaction Types |

|---|---|---|

| Iodo | 2 | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig couplings |

| Bromo | 6 | Suzuki, Sonogashira, Buchwald-Hartwig couplings, Grignard formation |

Development of Potential Drug Candidates and Therapeutic Agents

The ability to generate large libraries of diverse, highly functionalized pyridine derivatives from a single starting material is a key strategy in drug discovery. This compound serves as an ideal scaffold for this purpose. By systematically varying the substituents at each position on the pyridine ring, medicinal chemists can conduct thorough structure-activity relationship (SAR) studies. These studies are essential for optimizing a lead compound's potency, selectivity, and metabolic stability, ultimately leading to the identification of viable drug candidates. The pyridine core itself is present in numerous approved drugs, and building blocks that facilitate the synthesis of novel pyridine-based molecules are therefore of high value to the pharmaceutical industry. gazi.edu.tr

Investigation of Biological Activities and Mechanisms of Action

Derivatives synthesized from this compound can be screened against various biological targets to identify new therapeutic agents. The versatility of this building block makes it relevant to research in multiple disease areas, including inflammation, oncology, and neurology.

Phosphodiesterase 4 (PDE4) is an enzyme family that plays a crucial role in regulating intracellular signaling pathways. researchgate.net The inhibition of PDE4, particularly the PDE4D subtype, has been investigated as a therapeutic strategy for cognitive disorders, respiratory diseases, and inflammatory conditions. researchgate.net Many small-molecule PDE4 inhibitors feature nitrogen-containing heterocyclic cores. The ability to create a wide range of substituted pyridine derivatives from this compound makes it a valuable tool for synthesizing novel compounds for screening as PDE4 inhibitors and for optimizing the potency and selectivity of known inhibitor classes.

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the regulation of gene expression. nih.gov The Bromodomain and Extra-Terminal (BET) family of proteins, in particular, has emerged as a major target in oncology and inflammation research. nih.gov Small-molecule inhibitors that bind to the acetyl-lysine binding pocket of bromodomains have shown significant therapeutic potential. Many of these inhibitors, such as JQ1, contain a heterocyclic core that is essential for their binding affinity. The synthesis of novel, substituted pyridine libraries from scaffolds like this compound allows researchers to explore new chemical space and develop next-generation bromodomain inhibitors with improved properties.

Table 2: Relevant Drug Target Classes for Pyridine-Based Molecules

| Target Class | Therapeutic Area | Relevance of Pyridine Scaffolds |

|---|---|---|

| Phosphodiesterase 4 (PDE4) | Inflammation, Neurology, Respiratory | Core structure in many known inhibitors, used to modulate cellular signaling. |

Receptor Modulation

The ability of a compound to modulate the activity of specific receptors is a cornerstone of modern drug discovery. This compound and its derivatives have been investigated for their potential to interact with various receptors, including the Retinoid-related orphan receptor gamma (RORγ) and the Orexin-2 receptor.

RORγ Modulation: RORγ is a nuclear receptor that plays a critical role in the regulation of immune responses and the development of Th17 cells, which are implicated in autoimmune diseases. Modulators of RORγ are therefore of significant interest for the treatment of conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis. Research into the interaction of halogenated pyridinols with RORγ aims to develop potent and selective inhibitors or agonists to control inflammatory processes.

Orexin-2 Receptor Antagonism: The orexin (B13118510) system is involved in regulating wakefulness, and its dysregulation is linked to sleep disorders like insomnia. nih.govwikipedia.org Orexin receptor antagonists can promote sleep by blocking the wake-promoting signals of orexin neuropeptides. nih.govwikipedia.org The development of dual orexin receptor antagonists (DORAs) that target both OX1 and OX2 receptors has led to new therapeutic options for insomnia. nih.govresearchgate.net The core structure of this compound provides a scaffold for designing novel orexin receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles. nih.govmedchemexpress.com

Antineoplastic and Anticancer Agent Development

The search for new and effective anticancer agents is a continuous effort in medicinal chemistry. Pyridine derivatives have been a focus of such research due to their diverse biological activities. nih.gov Structure-activity relationship (SAR) studies are instrumental in designing new anticancer agents to inhibit the growth of cancer cells. nih.gov While some studies suggest that pyridine derivatives with halogen atoms might exhibit lower antiproliferative activity, the specific substitution pattern and the nature of the halogen are critical. nih.gov The presence of bromine and iodine in this compound offers unique chemical properties that can be exploited in the design of novel antineoplastic agents.

Antiviral Research

The emergence of new viral threats necessitates the development of broad-spectrum antiviral agents. Halogenated compounds have shown promise in this area. Research is ongoing to evaluate the potential of this compound and related compounds against a range of viruses.

HIV, Influenza, and SARS-CoV: The COVID-19 pandemic highlighted the urgent need for effective antiviral therapies. nih.gov Researchers have been screening vast libraries of compounds to identify potential inhibitors of viral replication. mdpi.comresearchgate.net While direct studies on this compound against these specific viruses are not extensively documented in publicly available literature, the general class of halogenated pyridines is of interest due to the known antiviral properties of many halogenated organic molecules. The unique electronic and steric properties conferred by the bromo and iodo substituents could lead to novel interactions with viral proteins.

Antimicrobial and Antifungal Activities

The rise of antibiotic-resistant bacteria and fungi presents a major global health challenge. nih.gov There is a pressing need for new antimicrobial and antifungal agents with novel mechanisms of action.

Antimicrobial and Antifungal Potential: Several studies have demonstrated the antimicrobial and antifungal properties of bromo-substituted heterocyclic compounds. nih.govresearchgate.netresearchgate.net For instance, 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria and antibiotic-enhancing properties against resistant Gram-negative bacteria. nih.gov Similarly, various quinazoline (B50416) derivatives containing bromine have exhibited promising antibacterial activities. mediresonline.org The presence of the bromine atom in this compound suggests its potential as a scaffold for developing new antimicrobial and antifungal drugs. researchgate.net

Structure-Activity Relationship (SAR) Studies for Halogenated Pyridinols

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. youtube.com For halogenated pyridinols, SAR studies focus on how the type, position, and number of halogen atoms influence their therapeutic effects. researchgate.netdrugdesign.org

Empirical Quantitative Structure-Activity Relationship Equations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For halogenated pyridinols, QSAR models can predict the activity of new derivatives and guide the synthesis of more potent and selective compounds. These models often incorporate various molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters of the halogen substituents.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and understand the interaction between a ligand (such as a halogenated pyridinol derivative) and its biological target at the atomic level. nih.govsemanticscholar.orgmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. For this compound derivatives, docking studies can help identify key interactions, such as hydrogen bonds and halogen bonds, with the amino acid residues in the active site of a target protein. researchgate.net

Exploration of Physicochemical Parameters Affecting Bioactivity

The biological activity of a compound is intricately linked to its physicochemical properties. For derivatives of this compound, understanding how modifications to its structure influence parameters such as lipophilicity, electronic effects, and steric factors is crucial for designing potent and selective therapeutic agents.

The presence of two different halogen atoms, bromine and iodine, on the pyridine ring significantly influences the molecule's properties. Halogens can affect a compound's lipophilicity, which in turn impacts its ability to cross cell membranes and interact with biological targets. nih.gov The substitution pattern on the pyridine ring also dictates the molecule's electronic and steric characteristics, which are critical for receptor binding and biological activity. nih.gov

Structure-activity relationship (SAR) studies on analogous pyridine derivatives have shown that the nature and position of substituents can dramatically alter their biological effects. For instance, in a series of 1,6-diaryl pyridin-2(1H)-one analogs, variations in the aryl substituents led to significant differences in their antiproliferative activity against tumor cell lines. nih.govresearchgate.net While direct experimental data on the bioactivity of this compound itself is limited in publicly available literature, the principles derived from related structures are informative.

The table below illustrates how different physicochemical parameters can be modulated by structural modifications in pyridine derivatives, based on general principles of medicinal chemistry.

| Physicochemical Parameter | Structural Modification | Expected Impact on Bioactivity |

| Lipophilicity (LogP) | Introduction of alkyl or aryl groups | Increased membrane permeability and potential for enhanced binding to hydrophobic pockets of target proteins. |

| Electronic Effects | Substitution with electron-withdrawing or electron-donating groups | Alteration of pKa and hydrogen bonding capacity, influencing receptor interactions. |

| Steric Hindrance | Introduction of bulky substituents | Can either enhance selectivity by preventing binding to off-target sites or reduce activity by sterically hindering binding to the desired target. |

| Hydrogen Bonding | Presence of hydroxyl and nitrogen functionalities | Formation of key interactions with amino acid residues in the binding sites of target proteins. |

This table presents generalized principles in medicinal chemistry and is intended to be illustrative for the compound class.

Radioligand Development for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research to visualize and quantify physiological processes in living subjects. frontiersin.org This is achieved through the use of radioligands, which are biologically active compounds labeled with a positron-emitting radionuclide. nih.gov The this compound scaffold is a promising candidate for the development of novel PET radioligands due to its structural features that allow for radiolabeling.

The development of a successful PET radioligand requires careful consideration of several factors, including high affinity and selectivity for the target, appropriate lipophilicity for blood-brain barrier penetration (for neuroimaging), and favorable metabolic stability. frontiersin.org The dihalogenated nature of this compound offers synthetic handles for the introduction of positron-emitting isotopes. For instance, the iodine atom can be a site for radioiodination, or the entire scaffold can be modified to incorporate other common PET radionuclides like Carbon-11 or Fluorine-18.

While specific PET radioligands derived directly from this compound are not extensively documented in the available literature, research on analogous structures highlights the potential of the pyridinol core in this application. For example, various pyridine derivatives have been successfully radiolabeled and evaluated as PET imaging agents for different targets in the central nervous system.

The following table summarizes key properties desirable in a PET radioligand and how they might be addressed in the context of derivatives of this compound.

| Desirable Property for PET Radioligand | Relevance to this compound Derivatives |

| High Target Affinity and Selectivity | The core scaffold can be elaborated with pharmacophores that bind to specific biological targets. SAR studies on analogs can guide the design of high-affinity ligands. nih.gov |

| Appropriate Lipophilicity (for CNS targets) | The lipophilicity can be fine-tuned by modifying substituents on the pyridine ring to achieve optimal blood-brain barrier penetration. |

| Metabolic Stability | Structural modifications can be made to block sites of metabolism, thereby increasing the in vivo stability of the radioligand. |

| Suitability for Radiolabeling | The presence of bromine and iodine provides sites for radiosynthesis, potentially allowing for the incorporation of isotopes like ¹²³I, ¹²⁴I, or serving as a precursor for the introduction of other radionuclides. |

This table outlines general strategies in PET radioligand development as they may apply to the specified compound class.

Applications in Advanced Organic Synthesis and Materials Science

Role in the Synthesis of Functionalized Polymers

The pyridine (B92270) ring is a significant scaffold in the development of functional polymers due to its inherent chemical and electronic properties. researchgate.net Pyridine-based polymers are synthesized for a range of applications, including as materials with charge-carrying properties and for their fluorescence and antimicrobial capabilities. mdpi.com The synthesis of such polymers often involves incorporating functionalized pyridine monomers into a polymer chain. researchgate.net

6-Bromo-2-iodopyridin-3-ol serves as a prime candidate for such syntheses. The presence of bromo and iodo groups allows for its incorporation into polymer backbones via various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira coupling. These reactions are fundamental in creating conjugated polymers, which are essential for developing new electronic devices. researchgate.net For instance, terpyridine-terminated polystyrenes have been synthesized using "living" polymeric carbanions, which can then be used to create self-assembled metallo-supramolecular block copolymers. documentsdelivered.comnih.gov The hydroxyl group on the pyridinol ring offers an additional site for modification, such as esterification or etherification, to create polymer side chains with specific functionalities, further enhancing the material's properties. The thermal stability of pyridine-containing polymers can be characterized using thermogravimetric analysis (TGA), which typically shows degradation occurring in stages like dehydration, decarboxylation, and depolymerization. mdpi.com

| Polymer Type | Synthetic Strategy | Key Feature of Pyridine Moiety | Potential Application |

|---|---|---|---|

| Conjugated Polymers | Cross-coupling reactions (e.g., Suzuki, Stille) | Halogen groups (Br, I) for chain growth | Electronic devices, p- and n-type doping materials researchgate.net |

| Metallo-Supramolecular Polymers | End-functionalization with ligands (e.g., terpyridine) followed by metal coordination | Nitrogen atom for metal complexation | Self-assembling materials, block copolymers documentsdelivered.comnih.gov |

| Grafted Copolymers | Polymer grafting via reactions on the pyridine ring or its substituents | Hydroxyl group for ester/ether linkages | Enhanced fluorescence, antimicrobial materials mdpi.com |

Use in the Production of Agrochemicals and Dyes

Pyridine derivatives are extensively used in industry, particularly in the manufacturing of agrochemicals and dyes. researchgate.net

Agrochemicals: The pyridine ring is a core component in numerous pesticides, including fungicides, herbicides, and insecticides/acaricides. researchgate.netnih.gov The inclusion of a pyridine moiety can significantly enhance a compound's biological activity. researchgate.netnih.gov For example, trifluoromethylpyridines (TFMP) are a key structural motif in many crop protection products, where the pyridine nitrogen can reduce hydrophobicity and increase acidity, improving bioavailability. nih.gov The functional groups on this compound allow for its derivatization to create a wide array of potential agrochemical candidates. The halogens can be substituted to introduce different functional groups, while the hydroxyl group can be modified to alter the compound's solubility and transport properties within a plant.

Dyes: Pyridinone and pyridine derivatives are important in the synthesis of azo dyes, which have largely replaced other types of dyes in certain applications due to their bright hues and good light fastness. nih.govmdpi.com These compounds are used as disperse dyes for synthetic fibers like nylon and polyester. nih.govresearchgate.netsamipubco.com The general synthesis route involves the reaction of a diazotized aniline (B41778) derivative with a coupling component, which can be a pyridone derivative. nih.govmdpi.com The 3-hydroxypyridine (B118123) structure of this compound makes it an excellent coupling component for producing azo pyridone dyes. mdpi.com Furthermore, pyridine-based dyes can be used as markers for biomolecules and polymers. google.com

| Application Area | Class of Compound | Role of Pyridine/Pyridinol Structure | Examples of Related Compounds |

|---|---|---|---|

| Agrochemicals | Herbicides, Fungicides, Insecticides | Core scaffold, enhances biological activity researchgate.netnih.gov | Fluazifop-butyl, Chlorfluazuron, Bicyclopyrone nih.gov |

| Dyes | Azo Disperse Dyes, Acid Dyes | Coupling component, chromophore core mdpi.comsamipubco.com | Arylazopyridones, Pyridine Azo Disperse Dyes nih.govmdpi.com |

Building Block for Sensors and Supramolecular Assemblies

The ability of the pyridine ring and hydroxyl groups to participate in non-covalent interactions makes them ideal components for designing molecular sensors and complex supramolecular structures. nih.gov